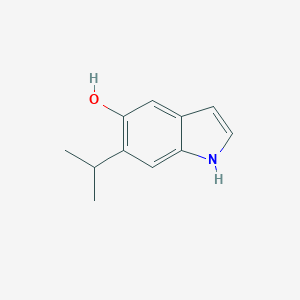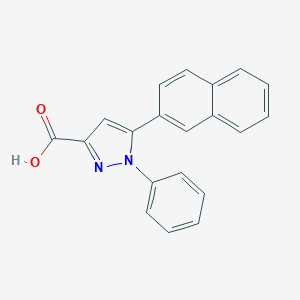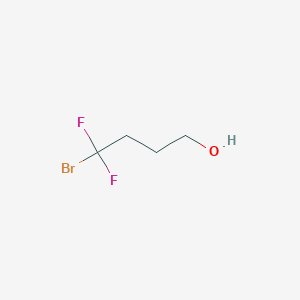
4-Bromo-4,4-difluorobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Bromo-4,4-difluorobutan-1-ol is a halogenated organic molecule that is of interest in various chemical synthesis processes. While the specific compound is not directly studied in the provided papers, related compounds and reactions offer insights into its potential reactivity and properties.
Synthesis Analysis
The synthesis of halogenated butanes can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-bromobutane from n-butyl alcohol involves the use of red phosphorus, liquid bromine, and sulfuric acid as a catalyst, with the reaction yielding a high separated yield of up to 83% under optimal conditions . Similarly, the synthesis of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes has been achieved and these compounds have been used in copolymerization reactions . Although these methods do not directly apply to 4-Bromo-4,4-difluorobutan-1-ol, they provide a foundation for understanding the synthesis of bromo- and fluoro-substituted butanes.
Molecular Structure Analysis
The molecular structure of halogenated butanes can be complex, and NMR spectroscopy is a powerful tool for elucidating their structure. For example, 3-chloro-4-bromo-3,4,4-trifluorobutene-1 has been investigated using 19F, 13C, and 1H NMR spectroscopy, revealing detailed information about chemical shifts and coupling constants . This level of analysis is crucial for understanding the molecular structure of 4-Bromo-4,4-difluorobutan-1-ol, as it would provide insights into its electronic environment and molecular conformation.
Chemical Reactions Analysis
The reactivity of halogenated butanes can vary significantly depending on their structure. For instance, 1,3-dibromo-1,1-difluoro compounds can undergo double dehydrobromination to yield difluorodienes . In the context of 4-Bromo-4,4-difluorobutan-1-ol, such reactivity could be relevant if dehydrobromination reactions are considered. Additionally, the radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene has been studied, indicating that bromofluorinated alkenes can participate in polymerization reactions . These findings suggest that 4-Bromo-4,4-difluorobutan-1-ol may also engage in various chemical reactions, potentially including polymerization or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated butanes are influenced by their molecular structure. For example, the presence of bromine and fluorine atoms can significantly affect the boiling point, density, and reactivity of the compound. The study of 3-chloro-4-bromo-3,4,4-trifluorobutene-1 provided insights into how temperature and solvent can affect the coupling constants and chemical shifts, which are indicative of the compound's behavior in different environments . These properties are essential for predicting the behavior of 4-Bromo-4,4-difluorobutan-1-ol in various chemical processes and for designing appropriate reaction conditions.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-Bromo-4,4-difluorobutan-1-ol is involved in various synthetic and chemical reaction processes. For instance, its derivatives are used in the synthesis of fluorinated butanolides and butenolides. These compounds have potential applications in medicinal chemistry and material science due to their unique chemical properties. The study by Paleta, Volkov, and Hetflejš (2000) demonstrates the synthesis of 3-chloro-2-fluorobut-2-en-4-olide starting from compounds including 4-bromo-3,4-dichloro-3,4-difluorobutan-1-ol (Paleta et al., 2000).
Copolymerization
4-Bromo-4,4-difluorobutan-1-ol derivatives have been used in copolymerization processes. Ito et al. (1979) synthesized 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, which were then successfully copolymerized with hexafluoropropene oxide derived acid fluorides (Ito et al., 1979). Such processes are significant in the development of novel polymers with specific properties.
Stereoselective Epoxidation
In a study by Archelas, Hartmans, and Tramper (1988), the stereoselective epoxidation of 4-bromo-1-butene and 3-butene-1-ol was carried out with alkene-utilizing bacteria. This research is crucial in understanding the microbial transformations of halogenated alkenes and alcohols, which can have applications in biocatalysis and green chemistry (Archelas et al., 1988).
Nuclear Magnetic Resonance (NMR) Studies
Compounds like 4-bromo-4,4-difluorobutan-1-ol are also studied using NMR techniques to understand their molecular structure and behavior. Hinton and Jaques (1973) conducted a complete nuclear magnetic resonance investigation of a similar compound, 1-bromo-3,4,4-trifluorobutene-4, which aids in the understanding of the molecular properties of fluorinated alkanes and alkenes (Hinton & Jaques, 1973).
Propriétés
IUPAC Name |
4-bromo-4,4-difluorobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2O/c5-4(6,7)2-1-3-8/h8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVXWKFHZLGKAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371245 |
Source


|
| Record name | 4-bromo-4,4-difluorobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4,4-difluorobutan-1-ol | |
CAS RN |
155957-60-1 |
Source


|
| Record name | 4-bromo-4,4-difluorobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-4,4-difluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

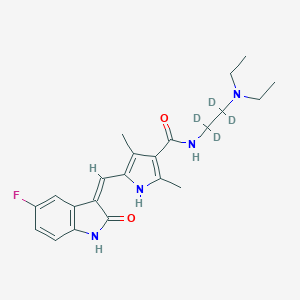
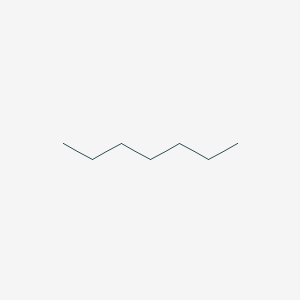
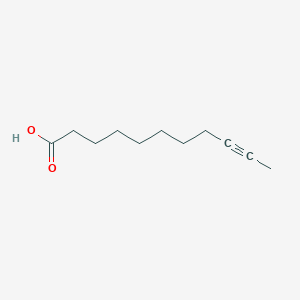
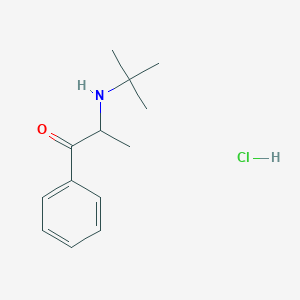
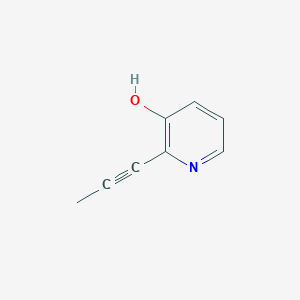
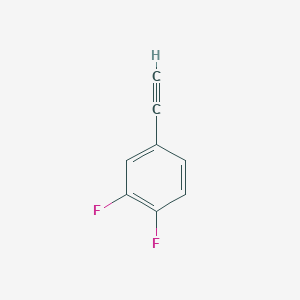
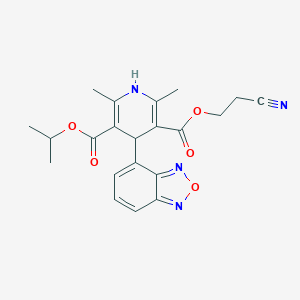
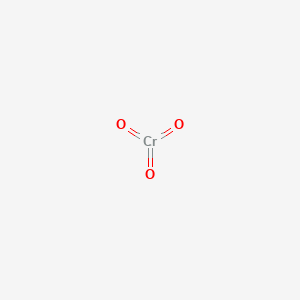
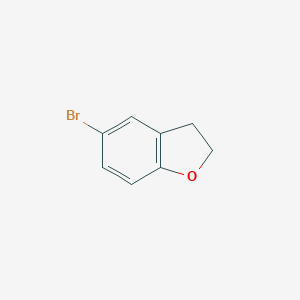
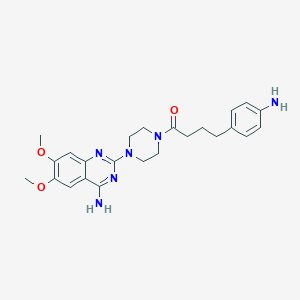
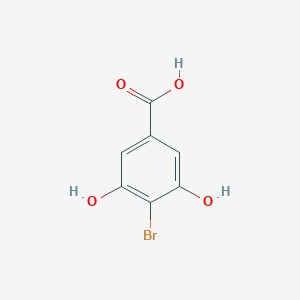
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
